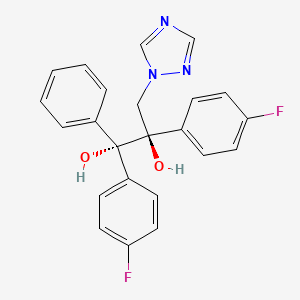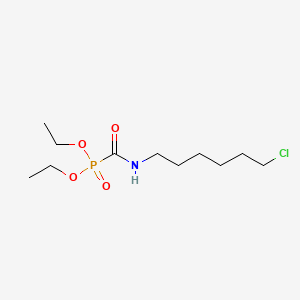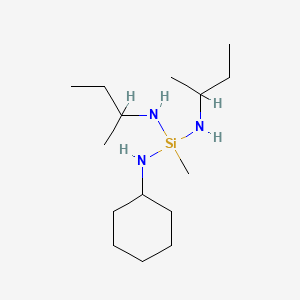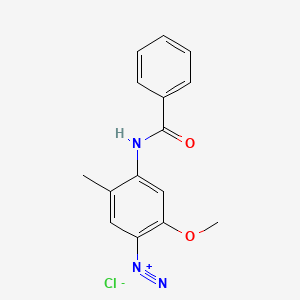
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzoylamino, methoxy, and methyl groups. The diazonium group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride typically involves the diazotization of 4-(benzoylamino)-2-methoxy-5-methylaniline. The process begins with the nitration of 2-methoxy-5-methylaniline, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to yield 4-(benzoylamino)-2-methoxy-5-methylaniline. Finally, diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: Corresponding aniline derivatives.
Aplicaciones Científicas De Investigación
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
Mecanismo De Acción
The mechanism of action of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, where the diazonium group acts as a leaving group, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzoylamino)-2,5-dimethoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methylbenzenediazonium chloride
Uniqueness
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and methyl groups, along with the benzoylamino substituent, influences the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
97-40-5 |
|---|---|
Fórmula molecular |
C15H14ClN3O2 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
4-benzamido-2-methoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;/h3-9H,1-2H3;1H |
Clave InChI |
ITVGNDNRQIXCLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-] |
Números CAS relacionados |
27761-27-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


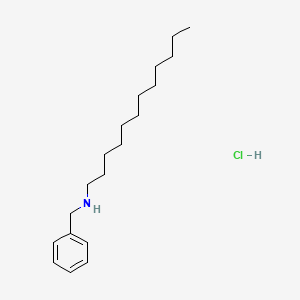
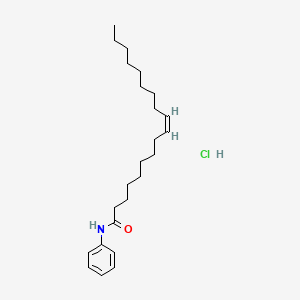

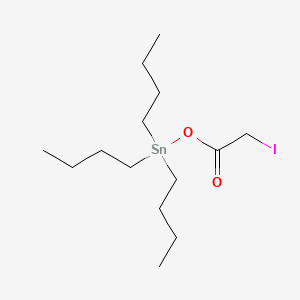

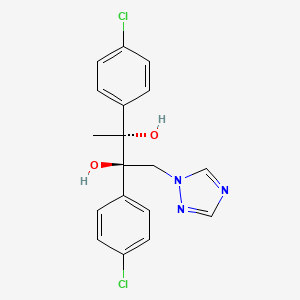
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
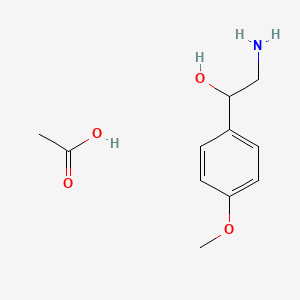
![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
